molecular formula C6H10ClNO2 B11720128 2-chloro-N-(oxolan-3-yl)acetamide

2-chloro-N-(oxolan-3-yl)acetamide

Cat. No.: B11720128
M. Wt: 163.60 g/mol
InChI Key: LDVSFVQLEQHVOT-UHFFFAOYSA-N
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Description

2-chloro-N-(oxolan-3-yl)acetamide is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . . This compound is characterized by the presence of a chloroacetamide group and an oxolan (tetrahydrofuran) ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(oxolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with oxolan-3-ylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thiolamides, or alkoxyamides.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of N-oxides or amines.

Scientific Research Applications

2-chloro-N-(oxolan-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxolan-3-yl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-chloro-N-(oxolan-3-yl)acetamide

InChI

InChI=1S/C6H10ClNO2/c7-3-6(9)8-5-1-2-10-4-5/h5H,1-4H2,(H,8,9)

InChI Key

LDVSFVQLEQHVOT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC(=O)CCl

Origin of Product

United States

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